2-[Bromo(difluoro)methyl]-6-fluoro-1,3-benzoxazole
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Overview
Description
2-[Bromo(difluoro)methyl]-6-fluoro-1,3-benzoxazole is an organic compound that belongs to the class of benzoxazoles This compound is characterized by the presence of a bromo(difluoro)methyl group and a fluoro substituent on the benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-bromo-6-fluorobenzaldehyde with difluorocarbene sources under specific conditions . The reaction is usually carried out in the presence of a base such as potassium hydroxide (KOH) and a solvent like tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[Bromo(difluoro)methyl]-6-fluoro-1,3-benzoxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo(difluoro)methyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzoxazoles, while coupling reactions can produce larger, more complex molecules.
Scientific Research Applications
2-[Bromo(difluoro)methyl]-6-fluoro-1,3-benzoxazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme kinetics and as a probe in biochemical assays.
Industry: The compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[Bromo(difluoro)methyl]-6-fluoro-1,3-benzoxazole exerts its effects is not fully understood. it is known to interact with specific molecular targets, such as enzymes, through its bromo(difluoro)methyl group. This interaction can inhibit enzyme activity by forming stable complexes with the active site .
Comparison with Similar Compounds
Similar Compounds
Ethyl bromodifluoroacetate: This compound also contains a bromo(difluoro)methyl group and is used in similar types of chemical reactions.
4-Bromo-2,6-difluorobenzoic acid: Another compound with similar substituents that is used in organic synthesis.
Uniqueness
2-[Bromo(difluoro)methyl]-6-fluoro-1,3-benzoxazole is unique due to the presence of both a bromo(difluoro)methyl group and a fluoro substituent on the benzoxazole ring. This combination of functional groups imparts distinct chemical properties, making it valuable in various research applications.
Properties
Molecular Formula |
C8H3BrF3NO |
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Molecular Weight |
266.01 g/mol |
IUPAC Name |
2-[bromo(difluoro)methyl]-6-fluoro-1,3-benzoxazole |
InChI |
InChI=1S/C8H3BrF3NO/c9-8(11,12)7-13-5-2-1-4(10)3-6(5)14-7/h1-3H |
InChI Key |
AEJOFJKMNOQFOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)OC(=N2)C(F)(F)Br |
Origin of Product |
United States |
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